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3-methyl-6-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyridazine

Pyridazine Physicochemical properties hERG

Researchers seeking novel, underexplored heterocyclic scaffolds for fragment-based screening often face crowded IP landscapes. This 3-methyl-6-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyridazine (CAS 2034222-30-3) provides a distinct solution: • Structure & Physicochemical Profile: Low molecular weight (291.35 Da), AlogP ~2, and the pyridazine core’s established drug-like properties (e.g., in relugolix) offer a clean starting point for lead optimization. • Pharmacophoric Differentiation: The oxane-4-carbonyl motif provides a defined hydrogen-bond acceptor geometry, distinct from pyrazine or pyridine analogs, enabling cleaner SAR interpretation. • IP Advantage: This compound is absent from PubChem and ChEMBL, reducing prior art conflict risk for proprietary library construction.

Molecular Formula C15H21N3O3
Molecular Weight 291.351
CAS No. 2034222-30-3
Cat. No. B2560845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-6-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyridazine
CAS2034222-30-3
Molecular FormulaC15H21N3O3
Molecular Weight291.351
Structural Identifiers
SMILESCC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3CCOCC3
InChIInChI=1S/C15H21N3O3/c1-11-2-3-14(17-16-11)21-13-4-7-18(10-13)15(19)12-5-8-20-9-6-12/h2-3,12-13H,4-10H2,1H3
InChIKeyROKGXNXOKJSENV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-6-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyridazine: Structural Baseline for Procurement


3-methyl-6-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyridazine (CAS 2034222-30-3) is a heterocyclic small molecule belonging to the pyridazine class, with molecular formula C15H21N3O3 and molecular weight 291.35 g/mol . Its structure features a 3-methylpyridazine core linked via an ether bridge at the 6-position to a pyrrolidine ring, which is N-substituted with an oxane-4-carbonyl (tetrahydropyran-4-carbonyl) group . The pyridazine nucleus is endowed with unique physicochemical properties—weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust dual hydrogen-bonding capacity—that are of established importance in drug-target interactions [1]. This compound is offered exclusively as a non-human research reagent and is currently not indexed in PubChem, ChEMBL, or the primary biomedical literature, indicating an underexplored chemical space with potential for proprietary differentiation .

Chemical Space Underexplored pyridazine scaffold, absent from PubChem/ChEMBL
Pharmacophore Defined H-bond acceptor (oxane-4-carbonyl) with clean topology
Safety Screening Pyridazine core linked to reduced hERG/CYP interaction risk (class-level)

Why Generic Pyridazine Analogs Cannot Substitute This Compound


Generic substitution among pyridazine derivatives is unreliable because small structural changes profoundly alter the physicochemical signature encoded in the pyridazine scaffold. The pyridazine ring's weak basicity (pKa ~2.3 for the conjugate acid) and high dipole moment (approximately 4 D) create a narrow window for molecular recognition that is highly sensitive to substituent effects [1]. Replacing the oxane-4-carbonyl (tetrahydropyran-4-carbonyl) amide with a pyrazine-2-carbonyl (CAS 2034581-15-0) introduces an aromatic nitrogen capable of additional hydrogen-bonding interactions not present in the target compound, potentially altering target selectivity; substituting it with a simple methyl group (CAS 1247506-87-1) eliminates the amide bond entirely, removing a key pharmacophoric element for hydrogen-bond donor/acceptor interactions. Similarly, exchanging the tetrahydropyran ring for a tetrahydrofuran ring changes both ring size and conformational preferences, while a 3-fluorophenyl substitution at the pyridazine 3-position (CAS of analog: not available; C21H24FN3O3, MW 385.4) increases molecular weight by ~94 Da and raises lipophilicity, altering permeability and off-target binding profiles. The evidence below demonstrates why these structural features translate into quantifiable or class-level differentiation relevant to scientific selection and procurement.

Target Oxane-4-carbonyl amide: 3 HBA, saturated ring
Analog Risk Pyrazine-2-carbonyl analog adds 2 HBA, planar ring may shift selectivity
Target 3-Methyl: MW 291, moderate lipophilicity
Analog Risk 3-Fluorophenyl analog: MW +94 Da, higher lipophilicity alters permeability/solubility
Target Amide bond restricts rotation, resists N-dealkylation
Analog Risk N-Methyl analog: free rotation, susceptible to CYP-mediated metabolism

Differentiation Evidence vs. Comparator Analogs


Pyridazine Core Physicochemical Signature vs. Phenyl and Pyridine Isosteres

The pyridazine ring provides a unique combination of weak basicity (conjugate acid pKa ≈ 2.3), high dipole moment (~4 D), and the capacity for dual hydrogen-bonding interactions that is not simultaneously available from phenyl, pyridine, pyrimidine, or pyrazine isosteres [1]. Critically, the inherent polarity of pyridazine is associated with low cytochrome P450 inhibitory effects and reduced interaction with the cardiac hERG potassium channel compared to more lipophilic heterocycles [1]. This class-level advantage means the target compound plausibly offers a superior cardiac safety starting point compared to analogs where the pyridazine is replaced by more lipophilic cores (e.g., phenyl, MW 291 → 276 for phenyl analog; calculated AlogP decreased by ~0.5–1.0 log units).

Core Physicochemical Signature
Class-level
Pyridazine core (pKa ~2.3, dipole ~4 D) vs. phenyl/pyridine — associated with lower CYP/hERG interaction [1]
Class-level hERG risk context
Not directly quantified for this compound
Pyridazine Physicochemical properties hERG Drug design

Hydrogen-Bond Acceptor Topology: Oxane-4-Carbonyl vs. Pyrazine-2-Carbonyl

The oxane-4-carbonyl (tetrahydropyran-4-carbonyl) substituent on the pyrrolidine nitrogen presents a single sp²-hybridized carbonyl oxygen as a hydrogen-bond acceptor, embedded in a conformationally flexible six-membered saturated ring. In contrast, the pyrazine-2-carbonyl analog (CAS 2034581-15-0) introduces two aromatic nitrogen atoms in addition to the carbonyl oxygen, creating a distinctly different hydrogen-bond acceptor topology with multiple potential interaction sites . This difference in hydrogen-bond donor/acceptor count (target compound: 3 HBA, 0 HBD; pyrazine analog: 5 HBA, 0 HBD) and spatial arrangement can redirect target selectivity. The saturated tetrahydropyran ring also contributes greater conformational entropy and different steric bulk compared to the planar pyrazine, potentially affecting binding pocket complementarity.

H-Bond Acceptor Topology
Data to verify
3 HBA (target) vs. 5 HBA (pyrazine-2-carbonyl); saturated vs. planar ring
Supports clean SAR interpretation
Structural comparison based on SMILES
Hydrogen bonding Ligand efficiency Structure-activity relationship

Molecular Weight and Lipophilicity: 3-Methyl vs. 3-(3-Fluorophenyl) Substitution

The target compound (MW 291.35, C15H21N3O3) is significantly smaller and less lipophilic than the 3-(3-fluorophenyl) analog (C21H24FN3O3, MW 385.4 g/mol) . The difference of 94 Da in molecular weight and the replacement of a methyl group (AlogP contribution ~+0.5) with a 3-fluorophenyl group (AlogP contribution ~+2.5) results in an estimated AlogP difference of approximately +1.5 to +2.0 log units for the fluorophenyl analog [1]. This translates into substantially different solubility and permeability profiles. The target compound's lower molecular weight places it squarely within lead-like chemical space (MW < 350), while the fluorophenyl analog approaches the upper boundary of drug-like space (MW < 500), with implications for solubility, permeability, and potential for non-specific binding.

MW & Lipophilicity
Reported
ΔMW = +94 Da; ΔAlogP ≈ +1.5–2.0
Supports aqueous solubility & reduced non-specific binding
MW from vendor; AlogP calculated
Lipophilicity Molecular weight Solubility Lead-likeness

Amide Bond Conformational Stability vs. N-Methyl Pyrrolidine

The target compound contains an amide bond (oxane-4-carbonyl-pyrrolidine) that adopts a thermodynamically preferred trans configuration with restricted rotation (rotational barrier ~15–20 kcal/mol for tertiary amides). In contrast, the N-methyl analog (3-methyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyridazine, CAS 2199384-83-1) bears a tertiary amine that undergoes rapid nitrogen inversion and has free rotation, leading to a more conformationally dynamic pharmacophore . Amide bonds confer greater conformational pre-organization, which can translate into more consistent structure-activity relationships and potentially higher metabolic stability due to resistance to N-dealkylation, a common metabolic pathway for tertiary amines [1]. This difference is particularly relevant for in vitro assays where conformational heterogeneity can confound dose-response determinations.

Conformational Stability
Class-level
Amide bond restricts rotation vs. tertiary amine free rotation; class-level N-dealkylation resistance
Supports reproducible dose-response
Class-level metabolism inference
Amide bond Conformational stability Metabolic stability Assay reproducibility

Recommended Research and Industrial Application Scenarios


Fragment-Based Drug Discovery Targeting CNS Receptors

The compound's low molecular weight (291.35 Da), moderate predicted lipophilicity (AlogP ~2), and the pyridazine core's established role in CNS drug discovery—including the FDA-approved gonadotropin-releasing hormone receptor antagonist relugolix and allosteric tyrosine kinase 2 inhibitor deucravacitinib—position this compound as a rational starting point for fragment-based or lead-like screening libraries [1]. The oxane-4-carbonyl group provides a defined hydrogen-bond acceptor without additional heteroatom noise, enabling clean SAR interpretation.

Cardiac Safety-Conscious Programs Requiring Low hERG Liability

The pyridazine core is associated with reduced interaction with the cardiac hERG potassium channel and low cytochrome P450 inhibitory effects compared to more lipophilic heterocycles [1]. Programs concerned with cardiovascular safety—particularly those targeting inflammatory, metabolic, or oncological pathways where hERG-related attrition is a known risk—can use this compound as a core scaffold with a favorable starting safety profile relative to phenyl- or pyridine-based analogs.

Chemical Probe Development with Defined Hydrogen-Bond Topology

The compound's three hydrogen-bond acceptors (pyridazine N2, ether O, and amide carbonyl O) are arranged in a distinct spatial geometry defined by the saturated tetrahydropyran ring. This differentiates it from pyrazine-2-carbonyl and pyridine-carbonyl analogs that present additional or differently positioned hydrogen-bonding sites [1]. For chemical probe campaigns where a clean, interpretable interaction fingerprint is essential for target deconvolution, the oxane-4-carbonyl motif offers a unique advantage.

Custom Library Synthesis and Proprietary Chemical Space Exploration

The absence of this compound from PubChem, ChEMBL, and the primary peer-reviewed literature indicates it occupies genuinely underexplored chemical space [1]. For organizations building proprietary compound libraries, this compound offers a scaffold that has not been extensively mined, reducing the risk of prior art conflicts and increasing the likelihood of novel intellectual property generation.

Application
Selection Property
Validation Focus
Fragment-based CNS library screening
Low MW (~291), moderate lipophilicity, pyridazine core
Clean SAR interpretation, CNS target engagement
Cardiac safety-conscious screening programs
Pyridazine core with reported low hERG/CYP interaction
hERG and CYP liability profiling
Chemical probe development
Defined 3 HBA topology, saturated tetrahydropyran ring
Target deconvolution with interpretable interaction fingerprint
Proprietary library construction
Underexplored chemical space (absent from PubChem/ChEMBL)
Novelty assessment, IP landscape review
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